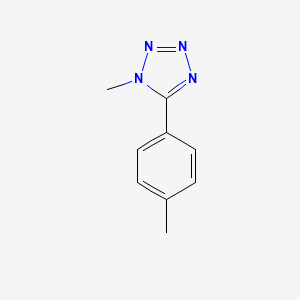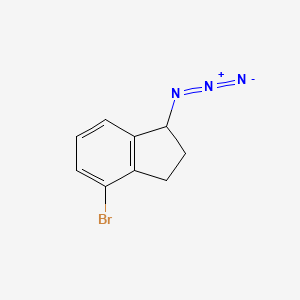
1-azido-4-bromo-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-azido-4-bromo-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of azido compounds and indenes It is characterized by the presence of an azido group (-N3) and a bromine atom attached to the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-azido-4-bromo-2,3-dihydro-1H-indene typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, is brominated using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) to yield 4-bromo-2,3-dihydro-1H-indene.
Azidation: The brominated intermediate is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
1-azido-4-bromo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Bromination: Bromine (Br2), carbon tetrachloride (CCl4)
Azidation: Sodium azide (NaN3), dimethylformamide (DMF)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products Formed
Substitution: Various substituted indenes depending on the nucleophile used.
Reduction: 1-amino-4-bromo-2,3-dihydro-1H-indene.
Cycloaddition: Triazole derivatives.
科学研究应用
1-azido-4-bromo-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
作用机制
The mechanism of action of 1-azido-4-bromo-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example:
Reduction: The azido group is reduced to an amine group, which can then participate in further chemical reactions.
Cycloaddition: The azido group reacts with alkynes to form triazoles, which are stable and can be used in various applications.
相似化合物的比较
Similar Compounds
- 1-azido-4-chloro-2,3-dihydro-1H-indene
- 1-azido-4-fluoro-2,3-dihydro-1H-indene
- 1-azido-4-iodo-2,3-dihydro-1H-indene
Uniqueness
1-azido-4-bromo-2,3-dihydro-1H-indene is unique due to the presence of both an azido group and a bromine atom, which confer distinct reactivity patterns. The bromine atom can be selectively substituted, and the azido group can participate in click chemistry, making this compound highly versatile for various synthetic applications.
属性
IUPAC Name |
1-azido-4-bromo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)
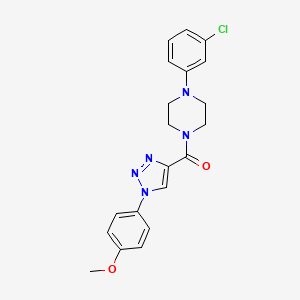
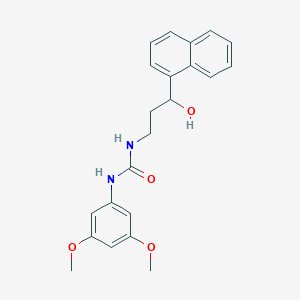
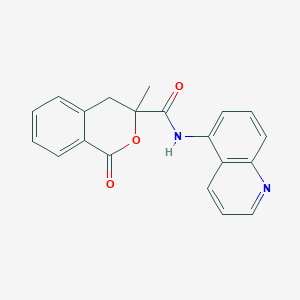
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)

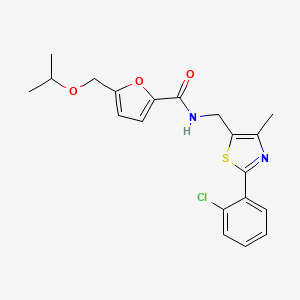

![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)
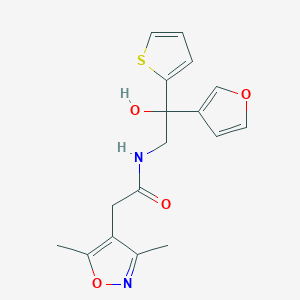
![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)
